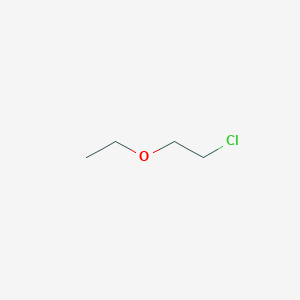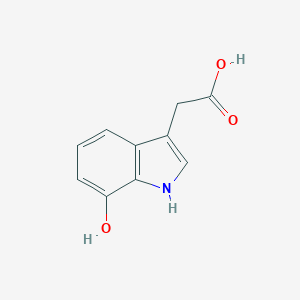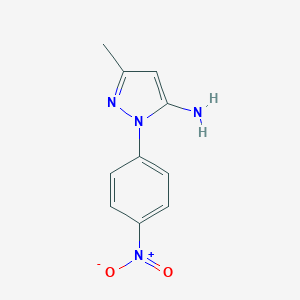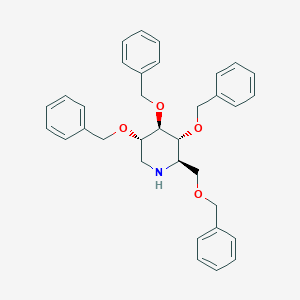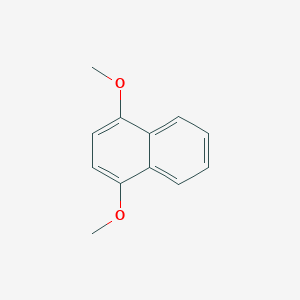
1,4-Dimethoxynaphthalene
Overview
Description
1,4-Dimethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₂O₂ . It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as a fluorescent marker .
Mechanism of Action
Target of Action
1,4-Dimethoxynaphthalene is a synthetic compound that has been used in various chemical reactions It’s known to be used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids .
Mode of Action
The compound acts as a protecting group for hydroxyl functions, which can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This selective removal is crucial in the synthesis of complex molecules, as it allows for the modification of specific parts of the molecule without affecting others.
Biochemical Pathways
It plays a significant role in the synthesis of polyunsaturated lipids . These lipids are essential components of cell membranes and play crucial roles in cell signaling, inflammation, and maintaining the structural integrity of cells.
Pharmacokinetics
Its molecular weight is 1882225 , which is within the range generally favorable for bioavailability
Result of Action
The primary result of this compound’s action is the successful synthesis of polyunsaturated lipids . These lipids are crucial for various biological functions, including cell signaling and maintaining cell structure. Therefore, the compound indirectly contributes to these biological processes.
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, its role as a protecting group for hydroxyl functions requires oxidative conditions for the group’s removal . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
1,4-Dimethoxynaphthalene is known to interact with various biomolecules. It has been used as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . This indicates that it can interact with enzymes and proteins involved in lipid synthesis and metabolism.
Molecular Mechanism
This compound acts as a protecting group that can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This suggests that it may interact with biomolecules through binding interactions and could potentially influence gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in the synthesis of polyunsaturated lipids , indicating that it interacts with enzymes and cofactors in lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxynaphthalene can be synthesized through various methods. One common method involves the methylation of 1,4-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthalenes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-Dimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a reference molecule in the synthesis, separation, and analysis of derivatized naphthalenes.
Biology: It serves as a fluorescent marker in various biological assays due to its fluorescence properties.
Industry: It is employed in the production of dyes, pigments, and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxynaphthalene
- 1,6-Dimethoxynaphthalene
- 2,6-Dimethoxynaphthalene
Uniqueness
1,4-Dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific methoxy groups influence its reactivity and applications, making it particularly useful as a fluorescent marker and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRTYBQQDXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143485 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-62-4 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

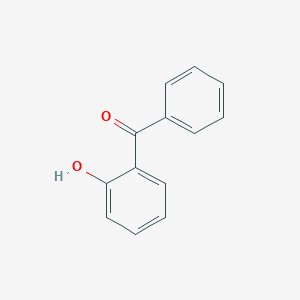
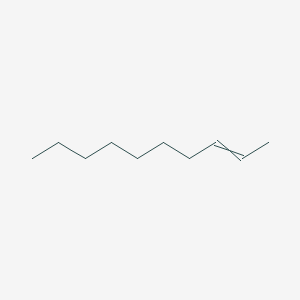

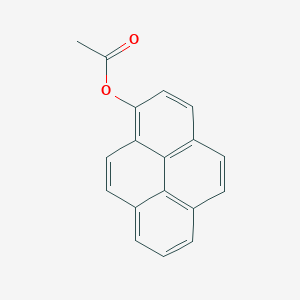
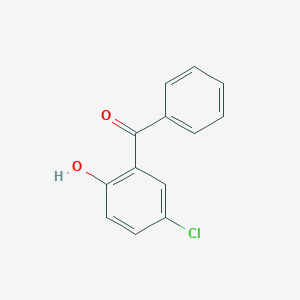


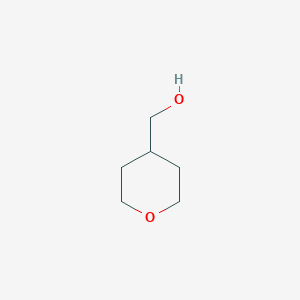
![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
